Glyceryl trinonadecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications in Drug Delivery

Trinonadecanoin, due to its specific structure and properties, might hold promise in drug delivery systems.

- Biocompatibility: Trinonadecanoin is a natural compound found in some plant oils . Its similarity to natural fats suggests potential biocompatibility, meaning it might be well-tolerated by the body, reducing the risk of adverse reactions compared to synthetic materials .

- Controlled Release: The long-chain fatty acids of trinonadecanoin are slowly broken down by the body, potentially enabling controlled release of drugs encapsulated within its structure. This could offer advantages over traditional drug delivery methods by maintaining therapeutic drug levels for longer durations, potentially reducing dosing frequency and improving treatment adherence .

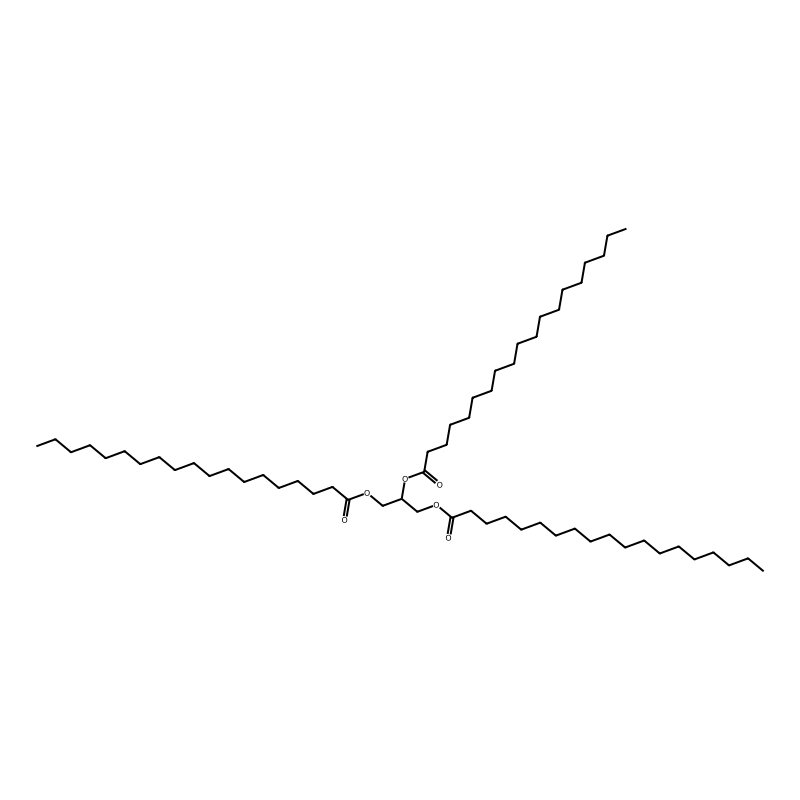

Trinonadecanoin, also known as glycerol trinonadecanoate, is a triacylglycerol composed of three nonadecanoic acid (C19:0) chains esterified to a glycerol backbone. Its chemical formula is C57H110O6, and it is classified under the broader category of triglycerides. Trinonadecanoin is notable for its unique fatty acid composition, which influences its physical properties and potential applications in various fields such as food science and biochemistry.

- Hydrolysis: In the presence of water and enzymes or acids, trinonadecanoin can be hydrolyzed into glycerol and nonadecanoic acid.

- Transesterification: This reaction involves the exchange of the fatty acid chains with another alcohol, often used in biodiesel production.

- Oxidation: Trinonadecanoin can be oxidized under certain conditions (e.g., exposure to light, heat, or metals), leading to the formation of various degradation products, which can affect its stability and flavor profile in food applications .

Trinonadecanoin exhibits various biological activities due to its fatty acid content. Fatty acids play crucial roles in cellular functions, including:

- Energy Storage: As a triacylglycerol, it serves as a significant energy reserve in biological systems.

- Cell Membrane Structure: Fatty acids are integral components of phospholipids that form cell membranes, influencing fluidity and permeability.

- Signaling Molecules: Certain fatty acids derived from triglycerides can act as signaling molecules involved in metabolic processes.

Research indicates that nonadecanoic acid may have particular health benefits, including anti-inflammatory properties and effects on lipid metabolism .

Trinonadecanoin can be synthesized through several methods:

- Chemical Synthesis: This involves the esterification of glycerol with nonadecanoic acid using acid catalysts under controlled temperatures.

- Enzymatic Synthesis: Lipases can catalyze the reaction between glycerol and nonadecanoic acid, offering a more environmentally friendly approach with better specificity and milder conditions .

Both methods yield trinonadecanoin with varying degrees of purity and yield based on reaction conditions.

Trinonadecanoin has diverse applications across several fields:

- Food Industry: It can be utilized as an emulsifier or stabilizer in food products due to its ability to enhance texture and mouthfeel.

- Cosmetics: Its emollient properties make it suitable for use in skin care formulations.

- Pharmaceuticals: Trinonadecanoin may serve as a carrier for drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic compounds .

Studies on trinonadecanoin's interactions primarily focus on its behavior in food matrices and biological systems. Research indicates that it interacts well with other lipids, enhancing the stability of emulsions. Additionally, it may influence the absorption rates of fat-soluble vitamins when included in dietary formulations .

Trinonadecanoin shares structural similarities with other triacylglycerols but is unique due to its specific fatty acid composition. Here are some comparable compounds:

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| Tricaprylin | C8H16O6 | Short-chain fatty acids; lower melting point |

| Tristearin | C57H110O6 | Saturated; higher melting point |

| Triundecanoin | C33H66O6 | Medium-chain fatty acids |

| Trilinolein | C57H98O6 | Contains unsaturated fatty acids |

Trinonadecanoin stands out due to its long-chain saturated fatty acids, which confer distinct physical properties such as higher melting points compared to shorter-chain triglycerides .

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of trinonadecanoin through detailed analysis of both proton and carbon-13 environments within the molecule [1] [2]. The triglyceride structure, formally known as glyceryl trinonadecanoate, exhibits characteristic spectroscopic signatures that enable unambiguous identification and confirmation of its molecular architecture [3].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of trinonadecanoin in deuterated chloroform reveals distinct resonance patterns characteristic of the glycerol backbone and three identical nonadecanoic acid chains [4] [5]. The glycerol moiety displays characteristic signals with the central hydrogen at the sn-2 position appearing as a quintet at approximately 5.26 parts per million due to coupling with the four adjacent methylene protons [4] [6]. The terminal glycerol methylene protons at the sn-1 and sn-3 positions exhibit complex multiplet patterns between 4.15 and 4.35 parts per million, reflecting their diastereotopic nature and coupling to the central glycerol proton [7] [8].

The fatty acid chains contribute significant signal intensity to the spectrum, with the alpha-methylene protons adjacent to the carbonyl groups appearing as triplets at 2.32 parts per million [9]. The beta-methylene protons display complex multiplet patterns at 1.60 parts per million, while the extensive methylene chain carbons contribute to a broad multiplet envelope between 1.25 and 1.35 parts per million [10] [5]. The terminal methyl groups of the nonadecanoic acid chains appear as characteristic triplets at 0.88 parts per million, integrating for nine protons total [6] [10].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Glycerol CH2 (sn-1,3) | 4.15-4.35 | complex multiplet | 4H |

| Glycerol CH (sn-2) | 5.26 | quintet | 1H |

| Acyl CH2 (α to C=O) | 2.32 | triplet | 6H |

| Acyl CH2 (β to C=O) | 1.60 | complex multiplet | 6H |

| Acyl CH2 (internal) | 1.25-1.35 | broad multiplet | ~96H |

| Acyl CH3 (terminal) | 0.88 | triplet | 9H |

Carbon-13 Nuclear Magnetic Resonance Spectral Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments of all carbon atoms within trinonadecanoin [4] [9]. The carbonyl carbons exhibit distinct chemical shifts that differentiate between the sn-1,3 positions at 173.3 parts per million and the sn-2 position at 172.8 parts per million [4] [9]. This 0.5 parts per million difference results from the unique electronic environment at the central glycerol position, which experiences different steric and electronic influences compared to the terminal positions [4].

The glycerol backbone carbons display characteristic resonances with the central carbon at 68.9 parts per million and the terminal carbons at 62.1 parts per million [4] [7]. These chemical shifts reflect the different substitution patterns and electronic environments within the glycerol framework [7] [8]. The fatty acid chain carbons contribute to several distinct spectral regions, with the alpha-carbons adjacent to the carbonyl groups appearing at 34.2 parts per million for the sn-1,3 positions and 34.0 parts per million for the sn-2 position [9].

The extensive methylene carbons of the nonadecanoic acid chains contribute to a complex envelope of signals between 29.0 and 29.7 parts per million, representing the majority of carbons in the molecule [9] [4]. The penultimate carbons appear at 22.7 parts per million, while the terminal methyl carbons resonate at 14.1 parts per million [10] [9].

| Carbon Environment | Chemical Shift (ppm) | Assignment Notes |

|---|---|---|

| Carbonyl C=O (sn-1,3) | 173.3 | Ester carbonyl at outer positions |

| Carbonyl C=O (sn-2) | 172.8 | Ester carbonyl at central position |

| Glycerol CH (sn-2) | 68.9 | Central glycerol carbon |

| Glycerol CH2 (sn-1,3) | 62.1 | Terminal glycerol carbons |

| Acyl C2 (sn-1,3) | 34.2 | α-carbon to carbonyl (outer) |

| Acyl C2 (sn-2) | 34.0 | α-carbon to carbonyl (center) |

| Acyl CH2 (internal) | 29.0-29.7 | Methylene chain carbons |

| Acyl C(n-1) | 22.7 | Penultimate carbon |

| Acyl CH3 (terminal) | 14.1 | Terminal methyl carbon |

Mass Spectrometry Fragmentation Patterns

Electrospray ionization mass spectrometry provides comprehensive structural information for trinonadecanoin through characteristic fragmentation pathways that confirm both molecular composition and structural arrangement [11] [12]. The molecular ion exhibits multiple adduct formation patterns depending on the ionization conditions and additives present in the mobile phase [12] [13].

Molecular Ion Formation and Adduct Patterns

Under electrospray ionization conditions, trinonadecanoin readily forms ammonium adducts as the predominant molecular ion species at mass-to-charge ratio 950.9 [12] [13]. This ionization pathway provides enhanced sensitivity and stability compared to protonated molecular ions, which appear at mass-to-charge ratio 933.9 with significantly lower relative intensity [11] [13]. Sodium adducts form readily at mass-to-charge ratio 955.9, particularly when sodium-containing additives are present in the analysis conditions [14] [15]. Potassium adducts appear at mass-to-charge ratio 971.9, though with reduced intensity compared to ammonium and sodium species [14].

The preference for ammonium adduct formation reflects the electronic structure and polarity characteristics of the triglyceride molecule [12] [13]. The ester oxygen atoms provide coordination sites for the ammonium cation, stabilizing the molecular ion complex and reducing in-source fragmentation compared to protonated species [11] [12].

Characteristic Fragmentation Pathways

Collision-induced dissociation of the ammonium adduct generates characteristic fragment ions that provide definitive structural information [11] [12]. The primary fragmentation pathway involves neutral loss of ammonia from the molecular ion adduct, producing an ion at mass-to-charge ratio 933.9 [13]. This fragment corresponds to the effectively protonated molecular ion and serves as a diagnostic marker for triglyceride identification [12].

Sequential loss of nonadecanoic acid units produces prominent fragment ions that confirm the fatty acid composition [11] [12]. The loss of a single nonadecanoic acid molecule generates an intense fragment at mass-to-charge ratio 622.7, corresponding to formation of a diacylglycerol-like ion [12] [16]. This fragmentation pattern enables identification of the constituent fatty acids and provides information about their relative binding strengths to the glycerol backbone [11] [16].

The formation of acylium ions represents another important fragmentation pathway, with the nonadecanoyl cation appearing at mass-to-charge ratio 295.3 [11] [12]. Related acyl fragments, including the ion at mass-to-charge ratio 267.3 corresponding to loss of carbon monoxide from the acylium ion, provide additional confirmation of the fatty acid structure [11] [13]. The glycerol backbone contributes a characteristic fragment at mass-to-charge ratio 93.1, representing the protonated glycerol unit [12] [17].

| Ion Type | m/z | Relative Intensity (%) | Fragmentation Process |

|---|---|---|---|

| [M+NH4]+ | 950.9 | 100 | Molecular ion adduct |

| [M+Na]+ | 955.9 | 85 | Sodium adduct |

| [M+K]+ | 971.9 | 45 | Potassium adduct |

| [M+H]+ | 933.9 | 15 | Protonated molecular ion |

| [M+NH4-NH3]+ | 933.9 | 30 | Loss of ammonia |

| [M+NH4-C19H38O2]+ | 622.7 | 95 | Loss of nonadecanoic acid |

| [M+NH4-C19H37O2Li]+ | 616.7 | 60 | Loss of lithium nonadecanoate |

| C19H37O+ | 295.3 | 40 | Acylium-like ion |

| RCO+ (C18H37CO+) | 267.3 | 25 | Acyl cation |

| [Glycerol+H]+ | 93.1 | 20 | Glycerol fragment |

Regioisomer Discrimination

Advanced mass spectrometry techniques enable discrimination between positional isomers of triglycerides through detailed analysis of fragmentation intensity patterns [11] [12]. The relative intensities of fragment ions resulting from losses of fatty acid units provide information about the positional distribution of acyl chains on the glycerol backbone [16]. For trinonadecanoin, the symmetrical structure with identical fatty acids at all three positions results in equivalent fragmentation intensities for losses from each position [12] [16].

The mechanism of regioisomer discrimination involves preferential elimination of fatty acid units based on their positions relative to neighboring chains [11] [12]. The central sn-2 position experiences enhanced fragmentation due to the presence of adjacent fatty acid chains that can provide stabilizing interactions during the dissociation process [12] [16]. This positional effect becomes particularly important for asymmetrical triglycerides but remains relevant for understanding the fundamental fragmentation behavior of symmetrical species like trinonadecanoin [11] [16].

Crystallographic Studies and Packing Motifs

Crystallographic analysis of trinonadecanoin reveals the solid-state molecular arrangement and intermolecular packing patterns characteristic of long-chain saturated triglycerides [2] [18]. The compound crystallizes in multiple polymorphic forms that reflect different molecular packing arrangements and thermal stability profiles [18] [19].

Polymorphic Behavior and Crystal Forms

Trinonadecanoin exhibits the characteristic polymorphic behavior observed for saturated triglycerides, existing in alpha, beta-prime, and beta crystalline forms depending on crystallization conditions and thermal history [18] [19]. The alpha form represents the least thermodynamically stable polymorph, characterized by hexagonal subcell packing with random orientation of hydrocarbon chains around their longitudinal axes [18] [20]. This form typically appears during rapid cooling from the melt and serves as a kinetically favored but thermodynamically unstable intermediate [19] [21].

The beta-prime polymorph exhibits orthorhombic subcell structure with adjacent hydrocarbon chains oriented perpendicular to each other [19] [21]. This intermediate stability form can adopt either two-layer or three-layer packing arrangements depending on the specific crystallization conditions and molecular interactions [18] [20]. The beta-prime form demonstrates enhanced stability compared to the alpha polymorph but remains thermodynamically less favored than the beta form [19] [22].

The beta polymorph represents the most thermodynamically stable crystalline form, characterized by triclinic subcell structure with parallel alignment of all hydrocarbon chain planes [19] [21]. The molecular chains exhibit tilting at approximately 60 degrees relative to the end-group planes, optimizing intermolecular van der Waals interactions and crystal packing density [18] [23]. This form typically emerges through slow crystallization processes or thermal treatment of less stable polymorphs [20] [22].

Molecular Packing Arrangements

X-ray diffraction studies reveal that trinonadecanoin adopts the characteristic "tuning fork" molecular conformation observed for triglycerides [18] [23]. In this arrangement, the three fatty acid chains extend from the glycerol backbone in a configuration that optimizes intermolecular packing while minimizing steric interactions [23] [20]. The glycerol moiety adopts a preferred conformation that positions the ester linkages to facilitate favorable interactions with neighboring molecules [18].

The long d-spacing values observed in powder X-ray diffraction patterns correspond to twice the length of individual fatty acid chains, confirming the head-to-tail packing arrangement [18] [23]. For trinonadecanoin, the bilayer structure results in d-spacing values of approximately 50 angstroms, reflecting the extended length of the nonadecanoic acid chains [18] [20]. These spacings decrease progressively through the polymorphic sequence from alpha to beta forms, indicating increasing molecular tilting and packing efficiency [18] [19].

The short d-spacing patterns provide detailed information about the subcell structure and intermolecular chain packing [18] [23]. The alpha form exhibits a single strong reflection at approximately 4.14 angstroms, corresponding to the average intermolecular distance between randomly oriented hydrocarbon chains [18] [19]. The beta-prime form displays two characteristic reflections at 4.18 and 3.78 angstroms, reflecting the orthorhombic subcell symmetry [18] [20]. The beta form produces three distinct reflections at 4.60, 3.85, and 3.70 angstroms, characteristic of the triclinic subcell structure [18] [19].

Thermal Behavior and Phase Transitions

Crystallographic studies combined with thermal analysis reveal the temperature-dependent behavior of trinonadecanoin polymorphs [20] [22]. The compound exhibits a melting point of 71 degrees Celsius for the most stable beta form [2]. The polymorphic transitions follow the typical sequence from alpha to beta-prime to beta, with each transition accompanied by molecular reorganization and changes in crystal packing density [19] [22].

sn-1,2,3 Positional Isomerism

The stereospecific numbering (sn) system provides the foundation for understanding triacylglycerol stereochemistry, where positions are designated as sn-1, sn-2, and sn-3 according to International Union of Pure and Applied Chemistry (IUPAC) conventions [5] [7]. This nomenclature system enables precise description of fatty acid distribution patterns and forms the basis for stereochemical analysis of complex lipid mixtures.

In pure trinonadecanoin, the molecule exhibits perfect symmetry with nonadecanoic acid occupying all three positions of the glycerol backbone. However, when trinonadecanoin participates in mixed triacylglycerol systems or serves as a reference compound for analytical applications, understanding positional isomerism becomes crucial [8] [9]. The sn-2 position represents a secondary hydroxyl group, creating a distinctive chemical environment compared to the primary hydroxyl groups at sn-1 and sn-3 positions [5] [10].

Table 1: sn-1,2,3 Positional Isomerism Patterns in Triacylglycerols

| Isomer Type | Example with 19:0 | Number of Stereoisomers | Chirality | Description |

|---|---|---|---|---|

| Symmetrical (AAA) | sn-19:0/19:0/19:0 | 1 | Achiral | Three identical nonadecanoic acid chains |

| Asymmetrical (AAB) | sn-19:0/19:0/X | 2 | Chiral (enantiomers) | Two identical chains at sn-1,2 or sn-1,3 |

| Asymmetrical (ABA) | sn-19:0/X/19:0 | 1 | Achiral | Identical chains at sn-1 and sn-3 positions |

| Asymmetrical (ABB) | sn-19:0/X/X | 2 | Chiral (enantiomers) | Two identical chains at sn-2,3 or different configuration |

The metabolic fate of fatty acids is significantly influenced by their stereospecific positioning on the glycerol backbone [8] [11]. Research has demonstrated that fatty acids esterified at the sn-2 position exhibit enhanced absorption and different metabolic pathways compared to those at sn-1 and sn-3 positions [8]. Pancreatic lipase preferentially hydrolyzes fatty acids from the outer positions (sn-1 and sn-3), leaving 2-monoacylglycerols that are more readily absorbed in the intestinal tract [5] [7].

The stereochemical implications extend beyond simple positional preferences. Studies using enzymatic analysis have revealed that adipose triglyceride lipase (ATGL) exhibits remarkable selectivity for the sn-2 position, generating sn-1,3-diacylglycerols as primary products [12]. This selectivity broadens to include sn-1 position hydrolysis when the enzyme is co-activated by comparative gene identification 58 (CGI-58), demonstrating the dynamic nature of stereospecific enzyme-substrate interactions [12].

The physical properties of triacylglycerols are profoundly influenced by positional isomerism. The melting point, crystallization behavior, and polymorphic transitions depend not only on fatty acid composition but also on their specific arrangement on the glycerol backbone [8] [9]. For trinonadecanoin, the symmetrical structure results in predictable crystalline behavior, with a reported melting point of 71°C [13], making it an excellent reference standard for thermal analysis studies.

Diastereomeric Differentiation Strategies

The analytical differentiation of triacylglycerol diastereomers represents one of the most challenging aspects of lipid analysis, requiring sophisticated methodologies that can discern subtle structural differences [14] [15]. The development of effective diastereomeric differentiation strategies has evolved significantly, incorporating advances in chromatographic separation, mass spectrometric analysis, and nuclear magnetic resonance spectroscopy.

Table 2: Analytical Methods for Diastereomeric Differentiation of Triacylglycerols

| Analytical Method | Target Isomers | Key Advantage | Typical Resolution Time |

|---|---|---|---|

| Chiral HPLC | Enantiomers and regioisomers | Direct enantiomer separation | 30-150 minutes |

| Mass Spectrometry (MS/MS) | Positional isomers (sn-1/3 vs sn-2) | Fragment ion patterns reveal position | 5-15 minutes |

| ¹³C NMR Spectroscopy | Positional distribution analysis | Carbon-specific chemical shifts | 2-4 hours |

| ¹H NMR Spectroscopy | Glycerol backbone stereochemistry | Proton coupling patterns | 1-2 hours |

| Enzymatic Hydrolysis | Stereospecific fatty acid distribution | Position-specific hydrolysis | 4-8 hours |

| Silver Ion Chromatography | Unsaturated fatty acid isomers | Double bond selectivity | 20-60 minutes |

| Differential Mobility Spectrometry | Regioisomers with ion mobility | Gas-phase ion separation | 2-10 minutes |

Chiral high-performance liquid chromatography has emerged as the most powerful technique for direct enantiomer separation of triacylglycerols [14] [15]. The method utilizes chiral stationary phases, typically based on cellulose derivatives such as cellulose-tris-(3,5-dimethylphenylcarbamate), to achieve baseline separation of enantiomeric pairs [15] [16]. Recent developments have demonstrated successful separation of complex mixtures containing multiple enantiomers and positional isomers within 30 minutes using advanced chiral columns such as CHIRALPAK IF-3 [15].

The chromatographic behavior of triacylglycerol enantiomers follows predictable patterns based on structural features [17]. Enantiomers containing unsaturated and saturated fatty acids in outer positions (sn-1 and sn-3) show enhanced separation compared to those with similar fatty acid types [17]. For trinonadecanoin-containing mixed systems, the carbon chain length difference between sn-1 and sn-3 positions correlates positively with separation efficiency [17].

Mass spectrometric approaches have revolutionized the field through their ability to provide rapid, sensitive analysis of positional isomers [18] [19]. Tandem mass spectrometry (MS/MS) analysis of ammoniated triacylglycerol adducts generates characteristic fragmentation patterns that reflect fatty acid positioning [19] [20]. The preferential loss of fatty acids from outer positions (sn-1 and sn-3) compared to the central position (sn-2) creates diagnostic fragment ion ratios that enable quantitative determination of isomeric compositions [19] [21].

Recent advances in ion mobility mass spectrometry have introduced cyclic ion mobility spectrometry (cIMS-MS) as a powerful tool for triacylglycerol isomer separation [22]. This technique achieves separation based on differences in gas-phase ion mobility, with sodium adducts providing optimal resolution for various isomer types [22]. The method demonstrates particular effectiveness for separating isomers differing in degree of unsaturation, chain length, and double bond configuration [22].

Nuclear magnetic resonance spectroscopy provides unparalleled structural detail for stereochemical analysis [23] [24]. ¹³C NMR spectroscopy enables quantitative determination of positional distribution through analysis of chemical shift differences between carbons in different stereochemical environments [23]. The technique reveals distinct resonance patterns for carbons at various distances from the glycerol backbone, with observable splitting extending to C9 in saturated chains and C10 in unsaturated chains [23].

¹H NMR spectroscopy offers complementary information through analysis of glycerol backbone proton coupling patterns [25] [26]. The method distinguishes between positional isomers based on characteristic chemical shifts of glycerol methylene and methine protons, with sn-2 protons appearing as triplets of triplets around 5.3 ppm and sn-1,3 protons showing distinct doublet of doublet patterns [10] [25].

Enzymatic differentiation strategies exploit the inherent stereospecificity of lipases and related enzymes [5] [7]. Pancreatic lipase selectively hydrolyzes fatty acids from sn-1 and sn-3 positions, providing a classical method for regiospecific analysis [7] [12]. More sophisticated approaches employ combinations of phospholipase A₂ and synthetic steps to achieve complete stereospecific analysis of all three positions [7].

The integration of multiple analytical approaches has proven most effective for comprehensive stereochemical characterization [14] [27]. Combined chiral HPLC-mass spectrometry systems enable simultaneous separation and structural confirmation of enantiomers and regioisomers [14] [15]. These hybrid methodologies provide the analytical power necessary for studying complex biological samples containing multiple triacylglycerol isomers.

Recent developments in differential mobility spectrometry (DMS) have demonstrated effectiveness for rapid separation of triacylglycerol regioisomers [28] [29]. The technique separates ions based on differences in mobility under high and low electric field conditions, enabling distinction between sn-1/3 and sn-2 positional isomers [28]. Silver ion adduct formation enhances separation efficiency and provides additional structural information [28].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Dates

Explore Compound Types